molecular formula C17H15NO4 B7558197 2-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid

2-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid

Cat. No. B7558197
M. Wt: 297.30 g/mol
InChI Key: RYCPJEJWQZKPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid, commonly referred to as DBM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBM is a derivative of benzoic acid and is known for its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

DBM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. DBM has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of various types of cancer cells.

Mechanism of Action

The mechanism of action of DBM is not fully understood, but it is believed to work by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB activity, DBM reduces the production of inflammatory cytokines and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
DBM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DBM has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, DBM has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, DBM has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of DBM is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on DBM. One area of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another area of research is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. In addition, further research is needed to better understand the mechanism of action of DBM and to develop more effective methods for administering it in vivo. Finally, there is a need for more research on the potential side effects of DBM and its long-term safety.
In conclusion, DBM is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has anti-inflammatory and anti-cancer properties and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more effective methods for administering it in vivo.

Synthesis Methods

DBM can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with thionyl chloride, followed by the reaction with 3-methylbenzoyl chloride. The resulting product is then treated with ammonia to obtain DBM. This synthesis method has been optimized to yield high purity and high yield of DBM.

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-10-5-4-7-12(17(20)21)15(10)18-16(19)14-9-11-6-2-3-8-13(11)22-14/h2-8,14H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCPJEJWQZKPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid

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